Tosufloxacin tosylate

Overview

Description

Tosufloxacin tosylate is a third-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive bacteria, chlamydia, and anaerobic bacteria. Developed by Toyama Chemical Co., Ltd. in 1986, it was commercially available by 1990 . This compound is used to treat various infections, including respiratory, biliary tract, urinary tract, and gastrointestinal infections .

Mechanism of Action

Target of Action

Tosufloxacin tosylate is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, this compound prevents bacterial DNA from unwinding and duplicating, thereby stopping bacterial growth.

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by binding to their active sites. This binding inhibits the enzymes’ ability to separate the DNA strands, leading to the inhibition of DNA replication. As a result, the bacteria cannot reproduce and grow, leading to their eventual death .

Biochemical Pathways

It is known that the drug’s inhibition of dna gyrase and topoisomerase iv disrupts bacterial dna replication and transcription, which are critical processes in the bacterial life cycle .

Pharmacokinetics

A study on the pharmacokinetics and safety assessment of this compound has been published , indicating ongoing research in this area.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing DNA replication, the drug stops bacteria from reproducing, leading to a decrease in the number of bacteria and helping the immune system to eliminate the infection .

Biochemical Analysis

Biochemical Properties

Tosufloxacin tosylate is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacteria. It interferes with the function of bacterial cells by inhibiting DNA gyrase and topoisomerase IV, which are crucial for DNA replication . This leads to the death of the bacterial cells and the resolution of the infection .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for controlling the supercoiling of DNA during replication. This compound binds to these enzymes and prevents them from relaxing supercoiled DNA, thereby inhibiting DNA replication and bacterial cell division .

Temporal Effects in Laboratory Settings

Like other antibiotics, the effects of this compound are expected to be time-dependent, with the drug exerting its antibacterial effects as long as sufficient concentrations are maintained in the body .

Dosage Effects in Animal Models

Like other antibiotics, the efficacy of this compound is likely to be dose-dependent, with higher doses resulting in greater antibacterial activity .

Metabolic Pathways

As a fluoroquinolone antibiotic, it is likely metabolized in the liver and excreted in the urine .

Transport and Distribution

Like other fluoroquinolone antibiotics, it is likely distributed widely in the body, including in the tissues and fluids, following oral administration .

Subcellular Localization

As a DNA gyrase and topoisomerase IV inhibitor, it is likely to be localized in the bacterial cell where these enzymes are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tosufloxacin tosylate can be synthesized through various methods, including solvent evaporation, grinding, ultrasonic, and freeze-drying methods. The solvent evaporation method has been found to be the most effective, resulting in higher dissolution rates and better interaction between tosufloxacin and hydroxypropyl-β-cyclodextrin . The process involves dissolving tosufloxacin in a suitable solvent, followed by the addition of hydroxypropyl-β-cyclodextrin. The mixture is then evaporated to form an inclusion complex.

Industrial Production Methods: In industrial settings, this compound is produced by crystallization. The process involves dissolving tosufloxacin in a solvent, followed by the addition of a tosylate group. The solution is then cooled to precipitate the this compound crystals, which are filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tosufloxacin tosylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which can replace specific functional groups in the tosufloxacin molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties and improved solubility .

Scientific Research Applications

Tosufloxacin tosylate has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of new fluoroquinolone derivatives with enhanced antibacterial activity.

Biology: Researchers study its interactions with bacterial DNA gyrase and topoisomerase IV to understand its mechanism of action.

Medicine: this compound is extensively used in clinical trials to evaluate its efficacy against various bacterial infections.

Industry: It is employed in the development of new pharmaceutical formulations to improve drug delivery and bioavailability

Comparison with Similar Compounds

- Ofloxacin

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

Tosufloxacin tosylate stands out due to its enhanced antibacterial activity and improved pharmacokinetic properties, making it a valuable compound in the treatment of various bacterial infections.

Biological Activity

Tosufloxacin tosylate, a fluoroquinolone antibiotic, is recognized for its broad-spectrum antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. This compound is primarily used in treating various infections, including respiratory and ocular conditions. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and notable case studies.

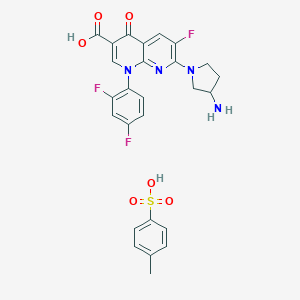

- Chemical Structure : this compound is a racemate consisting of equimolar amounts of (R)- and (S)-tosufloxacin tosylate. Its chemical formula is with a molecular weight of approximately 594.56 g/mol .

- Mechanism : The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription . This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

Antibacterial Activity

Tosufloxacin exhibits potent antibacterial activity against a variety of pathogens:

- Gram-positive Bacteria : It has shown significant efficacy against strains such as Staphylococcus aureus and Streptococcus pneumoniae. In comparative studies, tosufloxacin was found to be more effective against Gram-positive organisms than other fluoroquinolones like ciprofloxacin and temafloxacin .

- Gram-negative Bacteria : The compound is also effective against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Studies indicate that its activity is comparable to that of ciprofloxacin in treating infections caused by Enterobacteriaceae .

Comparative Efficacy Table

| Bacterial Type | Tosufloxacin Efficacy | Ciprofloxacin Efficacy | Temafloxacin Efficacy |

|---|---|---|---|

| Gram-positive | High | Moderate | Low |

| Gram-negative | High | High | Moderate |

Clinical Studies and Case Reports

Several clinical assessments have highlighted the effectiveness and safety profile of tosufloxacin:

- Respiratory Infections : A clinical trial evaluated the efficacy of tosufloxacin in treating community-acquired pneumonia in children. Results demonstrated significant improvement in clinical symptoms and microbiological clearance .

- Ocular Applications : Tosufloxacin has been used successfully in treating ocular infections such as blepharitis and corneal ulcers. Its formulation as an eye drop has shown promising results in reducing infection rates .

- Adverse Effects : A notable case study reported crystal nephropathy associated with long-term use of tosufloxacin. Mass spectrometry confirmed the deposition of the drug in renal tissues, leading to renal failure that improved upon discontinuation of the drug .

Research Findings

Recent studies have further elucidated the biological activity of tosufloxacin:

- Biofilm Formation : Research indicates that tosufloxacin can penetrate biofilms formed by Pseudomonas aeruginosa, enhancing its effectiveness against persistent bacterial populations .

- Food Interaction : Tosufloxacin's bioavailability is significantly affected by food intake, with studies showing increased absorption when taken with meals, which can enhance its therapeutic effects .

Properties

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSQVOKOWWIUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100490-36-6 (Parent) | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047842 | |

| Record name | Tosufloxacin toluenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100490-94-6, 115964-29-9 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115964-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin tosilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin toluenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSUFLOXACIN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.